2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide
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Overview
Description
2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methoxy groups, and a phenyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide typically involves the bromination of 4,5-dimethoxybenzenesulfonamide followed by the introduction of a phenyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-bromoamphetamine
Uniqueness
2-Bromo-4,5-dimethoxy-N-phenylbenzenesulfonamide is unique due to its combination of a bromine atom, methoxy groups, and a sulfonamide core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
56948-19-7 |
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Molecular Formula |
C14H14BrNO4S |
Molecular Weight |
372.24 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-8-11(15)12(9-14(13)20-2)16-21(17,18)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI Key |
SBRXRWUQUDMYFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Br)OC |
Origin of Product |
United States |
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